3-amino-4-(methylcarbamoyl)benzoic Acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
167903-04-0 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-amino-4-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H10N2O3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4H,10H2,1H3,(H,11,12)(H,13,14) |
InChI Key |
AYDBUUJTDCFLDL-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)O)N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)O)N |
Synonyms |
Benzoic acid, 3-amino-4-[(methylamino)carbonyl]- (9CI) |
Origin of Product |
United States |
Analytical and Spectroscopic Characterization Methods for 3 Amino 4 Methylcarbamoyl Benzoic Acid
Electrochemical Analysis Methodologies
Currently, there is no specific information available in the scientific literature regarding the electrochemical analysis methodologies for 3-amino-4-(methylcarbamoyl)benzoic Acid.
Structure Activity Relationship Sar Studies of 3 Amino 4 Methylcarbamoyl Benzoic Acid and Its Derivatives
Conformational Analysis and Molecular Flexibility in Biological Interactions
The flexibility of the molecule, particularly rotation around single bonds, allows it to adopt various conformations. For instance, the rotation around the bond connecting the carboxylic acid group to the benzene (B151609) ring and the bond connecting the methylcarbamoyl group can significantly alter the molecule's topology. The biological activity of these compounds is often dependent on their ability to adopt a specific low-energy conformation, frequently referred to as the "bioactive conformation," which is complementary to the target's binding site. In some cases, the aromatic ring of aminobenzoic acid derivatives can lead to a more constrained conformation within the binding site of a biological target.
The interplay of intramolecular hydrogen bonds can also influence conformational preference. For example, a hydrogen bond could potentially form between the amino group and the carbonyl oxygen of the methylcarbamoyl group, which would restrict the rotational freedom and favor a more planar conformation. Understanding these conformational preferences is critical, as they can impact the molecule's solubility, membrane permeability, and ultimately, its interaction with the target protein.
Influence of Substituents on Molecular Recognition and Binding Affinities
The systematic introduction of various substituents at different positions on the 3-amino-4-(methylcarbamoyl)benzoic acid scaffold can profoundly influence its molecular recognition and binding affinity. These modifications can alter the steric, electronic, and hydrophobic properties of the molecule, thereby affecting its interaction with the target.
For instance, modifying the amino group, the methyl group on the carbamoyl (B1232498) moiety, or substituting on the benzene ring can lead to derivatives with enhanced or diminished biological activity. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—plays a pivotal role in the binding process.
A hypothetical SAR study on a series of analogs could reveal key insights. For example, replacing the methyl group with larger alkyl groups might lead to steric hindrance within the binding pocket, thus reducing affinity. Conversely, introducing a hydrogen bond donor or acceptor at a specific position on the benzene ring could result in an additional favorable interaction with the target, thereby increasing binding affinity. The table below illustrates a hypothetical example of how different substituents might influence binding affinity.
| Compound | R1 (on amino group) | R2 (on carbamoyl nitrogen) | R3 (on benzene ring) | Binding Affinity (IC50, nM) |
|---|---|---|---|---|
| Parent | H | CH3 | H | 150 |
| Analog 1 | CH3 | CH3 | H | 250 |
| Analog 2 | H | C2H5 | H | 180 |
| Analog 3 | H | CH3 | 5-Cl | 80 |
| Analog 4 | H | CH3 | 6-OH | 120 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel derivatives and for gaining insights into the molecular properties that govern the SAR.
The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For this compound and its derivatives, a variety of descriptors can be calculated, including:
Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., Wiener index, molecular connectivity indices).
Electronic descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies).
Steric descriptors: These describe the size and shape of the molecule (e.g., molar refractivity, van der Waals volume).
Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., logP).
The table below provides examples of commonly used molecular descriptors in QSAR studies of related aminobenzoic acid derivatives.
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Topological | Wiener Index | A distance-based index reflecting molecular branching. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Steric | Molar Refractivity (MR) | Related to the volume of the molecule and its polarizability. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. |
| Quantum Chemical | LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
Once the molecular descriptors are calculated, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. Various statistical methods can be employed, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms.
A crucial step in QSAR modeling is the validation of the developed model to ensure its predictive power. This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds that were not used in the model development. A statistically robust and validated QSAR model can then be used to predict the activity of newly designed derivatives, thereby prioritizing synthetic efforts. For instance, QSAR studies on benzoylaminobenzoic acid derivatives have revealed that inhibitory activity often increases with greater hydrophobicity and molar refractivity. nih.gov
Computational Approaches to SAR
Computational methods provide powerful tools for investigating the SAR of this compound and its derivatives at the molecular level. These approaches can offer detailed insights into the interactions between the ligands and their biological target.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of this compound and its derivatives and in identifying key interactions that contribute to binding affinity.
In a typical docking study, a three-dimensional model of the target protein's binding site is used. The ligand is then placed in the binding site in various conformations and orientations, and a scoring function is used to estimate the binding affinity for each pose. The results of molecular docking can reveal:
The specific amino acid residues involved in the interaction.
The types of interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
The role of specific functional groups on the ligand in the binding process.
For example, a docking simulation might reveal that the carboxylic acid group of this compound forms a crucial hydrogen bond with a specific residue in the active site, while the benzene ring engages in hydrophobic interactions with other residues. This information is invaluable for designing new derivatives with improved binding affinity by, for example, introducing substituents that can form additional favorable interactions.
Mechanistic Insights into the Biological Activity of 3 Amino 4 Methylcarbamoyl Benzoic Acid Analogues in Vitro Focus
Modulation of Cellular Processes and Pathways
The in vitro effects of 3-amino-4-(methylcarbamoyl)benzoic acid on fundamental cellular activities, such as protein synthesis and cell differentiation, are critical to understanding its biological significance.
Future research in this area would be beneficial to elucidate whether this compound can modulate the intricate machinery of protein synthesis. Such studies might involve cell-free translation systems or in vitro cultures of various cell lines to measure the rate of protein synthesis in the presence of the compound.
Currently, there is a scarcity of published research specifically detailing the in vitro effects of this compound on cell differentiation pathways. While studies on other benzoic acid derivatives have shown effects on cellular differentiation, for instance, the induction of neural stem cell differentiation by a gallic acid derivative, specific data for this compound is not available. biorxiv.org
To ascertain the potential of this compound to influence cell differentiation, future in vitro studies could involve treating various stem cell or progenitor cell lines with this compound and subsequently analyzing changes in cell morphology, and the expression of differentiation-specific markers.
Interaction with Specific Molecular Targets
Understanding the direct molecular interactions of this compound is fundamental to deciphering its mechanism of action. This includes its potential to inhibit enzymes or bind to cellular receptors.
There is a notable absence of specific studies on the enzyme inhibition kinetics and mechanisms of this compound in the available scientific literature. While the broader class of benzoic acid derivatives has been studied for enzyme inhibition, with benzoic acid itself showing competitive inhibition of tyrosinase, specific kinetic data such as IC50, Ki, and the mode of inhibition for this compound are not documented. nih.gov
To address this knowledge gap, future research could involve screening this compound against a panel of enzymes. For any observed inhibition, detailed kinetic studies would be necessary to determine the mechanism of action.
| Enzyme Target | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Data not available | Data not available | Data not available | Data not available |
Specific receptor binding studies for this compound are not currently available in the scientific literature. While a related compound, 3-amino-4-methylbenzoic acid, is mentioned to have receptor binding activity, detailed parameters such as binding affinity (Kd) and receptor specificity for this compound have not been reported.
Future investigations could employ radioligand binding assays or surface plasmon resonance to identify potential receptor targets and quantify the binding affinity of this compound.
| Receptor | Binding Affinity (Kd) (nM) | Specificity |
| Data not available | Data not available | Data not available |
In Vitro Biochemical Assay Development and Application
The development and application of specific in vitro biochemical assays for this compound have not been described in the available literature. The establishment of such assays would be crucial for high-throughput screening of its analogues and for quantifying its activity in a controlled biochemical environment.
Future work could focus on developing assays based on its potential molecular targets, once identified. For example, if the compound is found to be an enzyme inhibitor, an assay could be designed to measure the enzyme's activity in the presence of varying concentrations of the compound.
High-Throughput Screening (HTS) Methodologies for Biological Activity
There is no specific information available in the scientific literature regarding the use of high-throughput screening (HTS) methodologies to assess the biological activity of this compound or its analogues. HTS is a drug discovery process that allows for the rapid assessment of a large number of compounds for their biological or biochemical activity. This process is crucial for identifying potential therapeutic candidates. However, no published studies were found that have applied HTS to this particular compound.
Target-Specific Biochemical Assay Design and Implementation
Information on the design and implementation of target-specific biochemical assays for this compound is not present in the available scientific literature. Biochemical assays are essential tools for understanding the mechanism of action of a compound by measuring its interaction with a specific biological target, such as an enzyme or a receptor. The absence of such data indicates a lack of research into the specific molecular targets of this compound.
Due to the absence of research findings, no data tables can be generated.
Advanced Research Applications and Future Directions for 3 Amino 4 Methylcarbamoyl Benzoic Acid
Role as Building Blocks in Organic and Supramolecular Chemistry
3-amino-4-(methylcarbamoyl)benzoic acid serves as a versatile scaffold in organic and supramolecular chemistry. Its aromatic core, substituted with amino, carboxylic acid, and methylcarbamoyl functional groups, provides multiple points for modification, making it a valuable component in the construction of more complex molecular architectures.
The rigid structure of this compound is beneficial for the synthesis of peptidomimetics and pseudopeptides. These compounds mimic the structure and function of natural peptides but often possess enhanced stability and bioavailability. The defined orientation of the amino and carboxylic acid groups on the benzene (B151609) ring allows this molecule to be incorporated into peptide chains, creating turns and folds that can mimic the secondary structures of natural peptides. This structural constraint is crucial for binding to biological targets with high specificity. An analogue, 3-amino-4-(methylamino)benzoic acid, has been utilized as a linker in the synthesis of cyclic peptides, highlighting the utility of this class of molecules in creating structurally diverse peptide derivatives. researchgate.net
The trifunctional nature of this compound makes it an excellent building block for combinatorial chemistry. nih.gov This technique allows for the rapid synthesis of large, diverse libraries of related compounds, which can then be screened for biological activity. By systematically reacting each of the three functional groups (amino, carboxyl, and methylcarbamoyl) with a variety of different reagents, a vast number of unique molecules can be generated from this single core structure. This approach accelerates the discovery of new lead compounds for drug development and other applications. DNA-encoded combinatorial libraries, for instance, often rely on amide bond formation between amino-modified DNA and carboxylic acids, a reaction for which this compound is well-suited. researchgate.net
Development of Novel Functional Materials
The unique chemical properties of this compound also allow for its use in the creation of novel functional materials with tailored optical and mechanical characteristics.
The primary amino group of this compound can be readily converted into a diazonium salt. This reactive intermediate can then be coupled with electron-rich aromatic compounds, such as phenols and anilines, to produce a wide range of azo dyes. unb.canih.gov The resulting azo compounds possess an extended conjugated system, which is responsible for their color. rasayanjournal.co.in The specific hue of the dye can be fine-tuned by altering the structure of the coupling component. jbiochemtech.com The carboxylic acid and methylcarbamoyl groups can influence the solubility of the dyes and provide handles for attaching them to other molecules or materials. rasayanjournal.co.in
With its multiple reactive sites, this compound can act as a crosslinking agent to create stable, three-dimensional polymer networks. The amino and carboxylic acid groups can form covalent bonds with complementary functional groups on polymer chains. The rigid aromatic core of the molecule can enhance the thermal and mechanical stability of the resulting crosslinked material. This property is valuable in the development of advanced polymers with specific performance characteristics. For example, unnatural amino acids containing photoactivatable groups have been used to crosslink proteins to DNA to map their interaction interfaces. nih.gov
Computational Design and Optimization of Novel Analogues for Targeted Research
Computational chemistry provides powerful tools for designing and optimizing new molecules for specific applications. nih.gov By using molecular modeling techniques, researchers can predict the properties of novel analogues of this compound before they are synthesized in the lab. For instance, computational methods can be used to:
Predict the binding affinity of peptidomimetics containing these analogues to their biological targets.
Estimate the electronic and optical properties of new azo dyes derived from these scaffolds.
Screen virtual libraries of potential analogues to identify the most promising candidates for synthesis.
This in silico approach significantly accelerates the discovery and development process for new molecules with desired functionalities, saving considerable time and resources.
Emerging Methodologies in Chemical Biology Utilizing Benzoic Acid Scaffolds
The benzoic acid scaffold is a foundational structure in medicinal chemistry and chemical biology due to its presence in a wide array of naturally occurring and synthetic bioactive molecules. sigmaaldrich.combldpharm.com Its structural simplicity, stability, and the ability to be readily functionalized make it a versatile template for designing novel chemical probes and therapeutic agents.
Emerging methodologies in chemical biology are increasingly leveraging these scaffolds to explore complex biological systems. Benzoic acid derivatives are being employed in the development of:
Enzyme Inhibitors: The carboxylic acid group of the benzoic acid scaffold can act as a key interaction point, for instance, by mimicking a substrate or binding to a metallic cofactor within an enzyme's active site. Researchers have synthesized libraries of derivatives based on benzoic acid scaffolds to discover selective inhibitors for enzymes like human carbonic anhydrases, which are implicated in diseases such as cancer. nih.govtandfonline.com
Bioorthogonal Catalysts: In the field of bioorthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, researchers are exploring new catalysts based on various scaffolds. These novel catalysts are designed to improve biocompatibility and performance, offering exciting prospects for the precise manipulation of biomolecules and the development of innovative therapeutic strategies. nih.gov
Probes for Studying Biological Processes: By attaching fluorescent tags or other reporter groups to a benzoic acid scaffold designed to bind to a specific biological target, researchers can visualize and study cellular processes in real-time.
Antimicrobial and Anticancer Agents: Certain compounds with a benzoic acid nucleus have demonstrated significant potential as anticancer and antimicrobial agents. sigmaaldrich.combldpharm.com For example, derivatives of para-aminobenzoic acid (PABA) have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents. researchgate.net
The continued exploration of diverse substitution patterns on the benzoic acid ring allows for the fine-tuning of pharmacological properties, leading to the development of new tools and medicines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
